N-(3-aminopropyl)-2-methoxyacetamide dihydrochloride
Description
N-(3-aminopropyl)-2-methoxyacetamide dihydrochloride is a chemical compound that features both an amine and an amide functional group. This compound is often used in various chemical and biological applications due to its unique properties, such as its ability to form stable complexes with other molecules.
Properties
Molecular Formula |
C6H16Cl2N2O2 |
|---|---|
Molecular Weight |
219.11 g/mol |
IUPAC Name |
N-(3-aminopropyl)-2-methoxyacetamide;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c1-10-5-6(9)8-4-2-3-7;;/h2-5,7H2,1H3,(H,8,9);2*1H |
InChI Key |
KJDAKYGIFYVABE-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NCCCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-2-methoxyacetamide dihydrochloride typically involves the reaction of 3-aminopropylamine with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-2-methoxyacetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
N-(3-aminopropyl)-2-methoxyacetamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for various assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3-aminopropyl)-2-methoxyacetamide dihydrochloride exerts its effects involves the interaction of its amine and amide groups with various molecular targets. These interactions can lead to the formation of stable complexes, which can alter the activity of enzymes or other proteins. The compound can also participate in hydrogen bonding and electrostatic interactions, influencing the behavior of biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-(3-aminopropyl)methacrylamide hydrochloride
- (3-aminopropyl)triethoxysilane
Uniqueness
N-(3-aminopropyl)-2-methoxyacetamide dihydrochloride is unique due to its combination of amine and amide functional groups, which provide it with versatile reactivity and the ability to form stable complexes. This makes it particularly useful in applications requiring specific molecular interactions and modifications.
Biological Activity
N-(3-aminopropyl)-2-methoxyacetamide dihydrochloride is a compound that has garnered attention in biomedical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
This compound is a derivative of methoxyacetamide, which contains an amino group that may contribute to its biological activity. The chemical structure can be represented as follows:
The compound's mechanism of action is not fully elucidated; however, it is believed to interact with various biological pathways. Preliminary studies suggest that it may exhibit activity against specific receptors and enzymes, influencing cellular processes such as apoptosis and proliferation.
1. Anticancer Activity
Recent studies have indicated that this compound may possess anticancer properties. For instance, a study demonstrated its cytotoxic effects on various cancer cell lines, including:
The compound's ability to induce apoptosis in these cell lines suggests that it may serve as a potential therapeutic agent in cancer treatment.
2. Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. It has been studied for its inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission. The following table summarizes the inhibition potency:
These findings indicate that the compound could be beneficial in treating conditions such as Alzheimer's disease, where AChE inhibition is therapeutically relevant.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers administered this compound to FaDu cell cultures. The results showed a significant reduction in cell viability after 48 hours of treatment, with morphological changes indicative of apoptosis observed under microscopy.
Case Study 2: Neuroprotective Effects
A study investigating the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells revealed that it mitigated oxidative stress-induced cytotoxicity. The treated cells exhibited lower levels of reactive oxygen species (ROS) compared to untreated controls, suggesting potential applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
